3-methanesulfonylphenyl fluoranesulfonate
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Overview
Description
3-Methanesulfonylphenyl fluoranesulfonate is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further linked to a fluoranesulfonate group. Its structure imparts specific reactivity patterns that make it valuable in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-methanesulfonylphenyl fluoranesulfonate typically involves multiple steps, starting with the preparation of the phenyl ring and subsequent functionalization with the methanesulfonyl and fluoranesulfonate groups. One common synthetic route includes the following steps:
Phenyl Ring Formation: : The phenyl ring can be synthesized through various methods, such as the Friedel-Crafts acylation reaction.
Methanesulfonylation: : The phenyl ring is then treated with methanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the methanesulfonyl group.
Fluoranesulfonation: : Finally, the methanesulfonylphenyl compound is reacted with fluoranesulfonic acid or its derivatives to introduce the fluoranesulfonate group.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
3-Methanesulfonylphenyl fluoranesulfonate undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be performed to reduce the methanesulfonyl group or the fluoranesulfonate group.
Substitution: : Substitution reactions are common, where the methanesulfonyl or fluoranesulfonate groups can be replaced by other functional groups.
Common reagents and conditions used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs.
Scientific Research Applications
3-Methanesulfonylphenyl fluoranesulfonate has a wide range of applications in scientific research, including:
Chemistry: : It is used as a reagent in organic synthesis, particularly in cross-coupling reactions and as a building block for complex molecules.
Biology: : The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: : Its unique reactivity makes it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-methanesulfonylphenyl fluoranesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, while the fluoranesulfonate group can serve as a leaving group in substitution reactions. These interactions enable the compound to participate in various chemical transformations and biological processes.
Comparison with Similar Compounds
3-Methanesulfonylphenyl fluoranesulfonate is unique compared to other similar compounds due to its specific structural features and reactivity patterns. Similar compounds include:
Methanesulfonyl fluoride: : This compound lacks the phenyl ring and fluoranesulfonate group, resulting in different reactivity.
Fluoranesulfonic acid: : This compound has the fluoranesulfonate group but lacks the methanesulfonyl group, leading to distinct chemical behavior.
The presence of both the methanesulfonyl and fluoranesulfonate groups in this compound gives it unique properties that are not found in these similar compounds.
Properties
CAS No. |
2411238-96-3 |
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Molecular Formula |
C7H7FO5S2 |
Molecular Weight |
254.3 |
Purity |
95 |
Origin of Product |
United States |
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